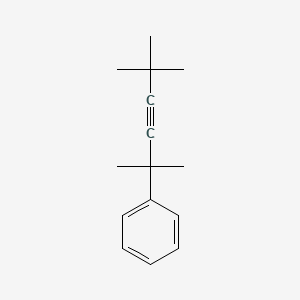
1,2,3-Tris(trichloromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3-Tris(trichloromethyl)benzene is an organic compound with the molecular formula C9H3Cl9 It is a derivative of benzene where three hydrogen atoms are replaced by trichloromethyl groups at the 1, 2, and 3 positions
Preparation Methods
The synthesis of 1,2,3-Tris(trichloromethyl)benzene typically involves the chlorination of benzene derivatives. One common method includes the reaction of benzene with trichloromethyl chloride (CCl3Cl) in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction conditions often require controlled temperatures and an inert atmosphere to prevent unwanted side reactions .
Industrial production methods may involve continuous flow reactors where the reactants are mixed and reacted under optimized conditions to maximize yield and purity. The use of photochemical processes has also been explored for the preparation of trichloromethyl-substituted benzenes .
Chemical Reactions Analysis
1,2,3-Tris(trichloromethyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form trichloromethyl-substituted benzoic acids.
Reduction: Reduction reactions can convert the trichloromethyl groups to methyl groups or other less chlorinated derivatives.
Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts that facilitate the desired transformations. Major products formed from these reactions include various chlorinated benzenes and their derivatives .
Scientific Research Applications
1,2,3-Tris(trichloromethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Research into its biological activity has shown potential antimicrobial properties, making it a candidate for developing new antibiotics.
Medicine: Its derivatives are explored for their potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism by which 1,2,3-Tris(trichloromethyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trichloromethyl groups can form strong bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt metabolic pathways, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
1,2,3-Tris(trichloromethyl)benzene can be compared with other similar compounds such as:
Benzotrichloride (C6H5CCl3): Known for its use in the synthesis of benzoyl chloride and other derivatives.
1,3,5-Tris(trichloromethyl)benzene: Another trichloromethyl-substituted benzene with different substitution patterns, leading to varied chemical properties and applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and reactivity make it a valuable intermediate in organic synthesis and a promising candidate for further research in chemistry, biology, and medicine.
Properties
CAS No. |
106774-27-0 |
|---|---|
Molecular Formula |
C9H3Cl9 |
Molecular Weight |
430.2 g/mol |
IUPAC Name |
1,2,3-tris(trichloromethyl)benzene |
InChI |
InChI=1S/C9H3Cl9/c10-7(11,12)4-2-1-3-5(8(13,14)15)6(4)9(16,17)18/h1-3H |
InChI Key |
DNACCRIUIKLKNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-6-(4-methylphenyl)-5-nitrosoimidazo[2,1-b][1,3]thiazole](/img/structure/B14332760.png)
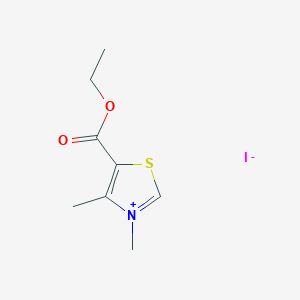

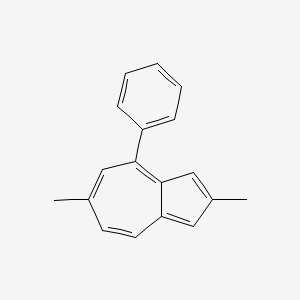
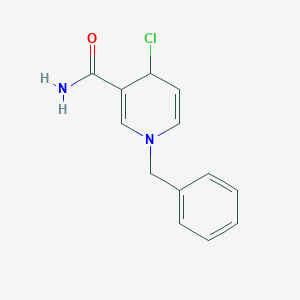
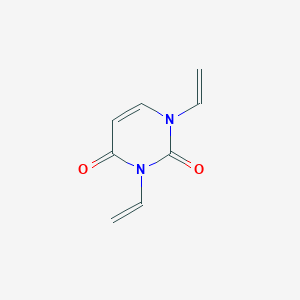
![[Bis(2-hydroxyethyl)hydrazinylidene]acetonitrile](/img/structure/B14332802.png)

![Acetic acid, [bis(1-methylethoxy)phosphinyl]-, phenylmethyl ester](/img/structure/B14332810.png)
![4-[[4-[[4-[[4-[(4-Aminophenyl)diazenyl]phenyl]diazenyl]phenyl]diazenyl]phenyl]diazenyl]aniline](/img/structure/B14332821.png)
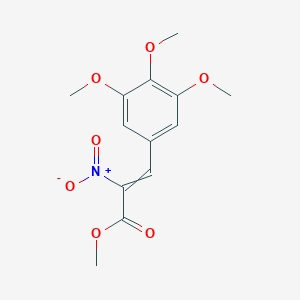

![Bis[bis(diphenylphosphanyl)methyl]mercury](/img/structure/B14332849.png)
